Rapamycin (Sirolimus)

Beschreibung

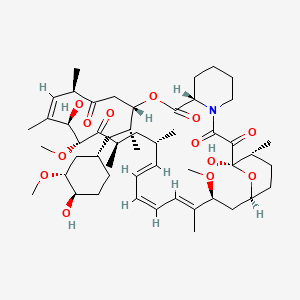

BenchChem offers high-quality Rapamycin (Sirolimus) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rapamycin (Sirolimus) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C51H79NO13 |

|---|---|

Molekulargewicht |

914.2 g/mol |

IUPAC-Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 |

InChI-Schlüssel |

QFJCIRLUMZQUOT-KADBNGAOSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC |

Kanonische SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery of Rapamycin: A Technical Chronicle from Easter Island's Soil

Introduction

The story of rapamycin (B549165) is a testament to the serendipitous nature of scientific discovery, beginning with a soil sample from the remote Easter Island (Rapa Nui) and culminating in a molecule with profound implications for medicine. This technical guide provides an in-depth account of the history of rapamycin's discovery, focusing on the key experimental methodologies and quantitative data that marked its journey from a simple antifungal agent to a pivotal tool in understanding cell biology and a clinically significant immunosuppressant. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the foundational work that launched a new era in pharmacology.

The Expedition and Initial Observations

In 1964, a Canadian medical expedition to Easter Island, a remote volcanic island in Polynesia, collected numerous soil samples.[1][2] The initial goal of microbiologist Dr. Georges Nógrády was to investigate why the native population, despite frequent barefoot contact with soil rich in horse manure, did not suffer from tetanus.[1] While the search for tetanus antitoxins proved unfruitful, the soil samples were not discarded. Instead, they were brought back to Montreal, Canada, and given to scientists at Ayerst Pharmaceuticals (now part of Pfizer) for screening for novel antimicrobial compounds.[1]

Isolation and Identification of Streptomyces hygroscopicus

Researchers at Ayerst, including Dr. Suren Sehgal, began the arduous process of screening the soil samples for microorganisms with antibiotic properties.[3][4] One particular soil bacterium, designated strain NRRL 5491, demonstrated potent antifungal activity.[3] Through meticulous microbiological and taxonomic studies, this bacterium was identified as Streptomyces hygroscopicus.[2][5]

Experimental Protocol: Isolation and Culture of Streptomyces hygroscopicus

Objective: To isolate and cultivate the rapamycin-producing bacterium from soil samples.

Methodology:

-

Soil Sample Preparation: A small quantity of the Easter Island soil sample was suspended in sterile saline solution.

-

Serial Dilution and Plating: The soil suspension was serially diluted and plated onto various agar (B569324) media suitable for the growth of Actinomycetes, such as oatmeal agar or starch-casein agar.

-

Incubation: The plates were incubated at 28°C for 7-14 days, allowing for the growth of distinct bacterial colonies.

-

Colony Selection and Sub-culturing: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky appearance with aerial mycelium) were selected and sub-cultured onto fresh agar plates to obtain pure isolates.

-

Antifungal Activity Screening: Pure isolates were then tested for their ability to inhibit the growth of indicator fungi, such as Candida albicans, using an agar overlay method. Colonies that produced a zone of inhibition were selected for further study.

-

Culture for Fermentation: The selected isolate, Streptomyces hygroscopicus NRRL 5491, was maintained on agar slants and used to inoculate liquid media for fermentation and production of the antifungal compound.[6]

Fermentation and Production of Rapamycin

Once the potent antifungal activity of S. hygroscopicus was confirmed, the next step was to produce the active compound in larger quantities through fermentation.

Experimental Protocol: Fermentation of Streptomyces hygroscopicus

Objective: To cultivate S. hygroscopicus in liquid media to produce rapamycin.

Methodology:

-

Inoculum Preparation: A seed culture was prepared by inoculating a flask containing a suitable growth medium with spores or mycelial fragments of S. hygroscopicus from an agar slant.[6] This was incubated on a rotary shaker to generate a dense culture.

-

Production Medium: A larger fermentation vessel containing a sterile production medium was inoculated with the seed culture. The composition of the production medium was optimized for rapamycin production and typically included a carbon source (e.g., glucose, fructose, or glycerol), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.[1][6][7][8]

-

Fermentation Conditions: The fermentation was carried out under aerobic conditions with controlled temperature (typically 25-28°C) and pH (around 6.5-7.5) for a period of 5 to 8 days.[6][8] Agitation and aeration were provided to ensure adequate oxygen supply and nutrient distribution.

-

Monitoring Production: The production of rapamycin was monitored by taking periodic samples from the fermenter and assaying their antifungal activity against Candida albicans.[5]

Table 1: Composition of a Representative Fermentation Medium for Rapamycin Production

| Component | Concentration (g/L) | Role |

| Soybean Meal | 30 | Nitrogen Source |

| Glucose | 20 | Carbon Source |

| Ammonium Sulfate ((NH4)2SO4) | 5 | Nitrogen Source |

| Potassium Dihydrogen Phosphate (KH2PO4) | 5 | Phosphorus Source & pH Buffer |

| Tap Water | to 1 L | Solvent |

| Initial pH | 6.0 |

This is a modified version of the medium described by Sehgal et al. (1975).[7]

Extraction and Purification of Rapamycin

Following fermentation, the active compound, named rapamycin in honor of Rapa Nui, had to be extracted from the complex fermentation broth and purified to its crystalline form.[3][5]

Experimental Protocol: Extraction and Purification of Rapamycin

Objective: To isolate and purify rapamycin from the fermentation culture of S. hygroscopicus.

Methodology:

-

Mycelial Harvest: The fermentation broth was filtered to separate the mycelium (which contained the majority of the rapamycin) from the culture supernatant.[5]

-

Solvent Extraction: The mycelial cake was extracted with an organic solvent, typically methanol (B129727). This process was often repeated multiple times to ensure complete extraction.[5][9]

-

Concentration: The methanol extracts were pooled and concentrated under reduced pressure to yield a crude, oily residue.[5]

-

Silica (B1680970) Gel Column Chromatography: The crude extract was then subjected to column chromatography using silica gel as the stationary phase.[3][10][11]

-

Column Packing: A glass column was packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude rapamycin residue was dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

-

Elution: The column was eluted with a gradient of solvents with increasing polarity (e.g., hexane-acetone mixtures).[11] Fractions were collected and their antifungal activity was monitored.

-

Fraction Pooling: Fractions containing the highest antifungal activity were pooled.

-

-

Crystallization: The pooled, purified fractions were concentrated, and rapamycin was crystallized from a suitable solvent system (e.g., ether).[3] This resulted in a colorless, crystalline solid.[3]

Characterization of Rapamycin's Antifungal Activity

The initial biological characterization of rapamycin focused on its potent antifungal properties.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Dilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of rapamycin against various fungal species.

Methodology:

-

Fungal Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans) was prepared in a suitable broth medium (e.g., Sabouraud dextrose broth).[5][12]

-

Serial Dilution of Rapamycin: A stock solution of purified rapamycin was serially diluted in the broth medium in a series of test tubes or a microtiter plate to obtain a range of concentrations.

-

Inoculation: Each tube or well was inoculated with the standardized fungal suspension.

-

Incubation: The tubes or plates were incubated at an appropriate temperature (e.g., 37°C for Candida albicans) for a defined period (e.g., 24-48 hours).[5]

-

MIC Determination: The MIC was determined as the lowest concentration of rapamycin that completely inhibited visible growth of the fungus.[12]

Table 2: In Vitro Antifungal Activity of Rapamycin against Candida Species

| Fungal Species | Number of Strains Tested | MIC Range (µg/mL) |

| Candida albicans | 10 | 0.02 - 0.2 |

| Candida catenulata | 1 | 0.1 |

| Candida intermedia | 1 | 0.2 |

| Candida lipolytica | 1 | 0.05 |

| Candida monosa | 1 | 0.1 |

| Candida parapsilosis | 1 | 0.2 |

| Candida pseudotropicalis | 1 | >100 |

| Candida stellatoidea | 1 | 0.1 |

| Candida tropicalis | 1 | 0.05 |

Data from Sehgal et al. (1975).[13]

Table 3: In Vivo Efficacy of Rapamycin against Systemic Candidosis in Mice

| Treatment | Route of Administration | Protective Dose 50 (PD50) (mg/kg) |

| Rapamycin | Subcutaneous (s.c.) | 9.5 |

| Rapamycin | Oral (p.o.) | 11 |

| Amphotericin B | Subcutaneous (s.c.) | <0.25 |

| Nystatin | Oral (p.o.) | >4,000 units/kg |

Data from Baker et al. (1978).[14]

Discovery of Immunosuppressive Properties

While initially developed as an antifungal agent, further studies in the 1970s and 1980s revealed that rapamycin possessed potent immunosuppressive properties, a discovery that would ultimately define its major clinical application.

Experimental Protocol: T-Cell Proliferation Inhibition Assay

Objective: To assess the effect of rapamycin on the proliferation of T-lymphocytes.

Methodology:

-

Isolation of Lymphocytes: Peripheral blood mononuclear cells (PBMCs), containing T-lymphocytes, were isolated from blood samples using density gradient centrifugation.

-

Cell Culture: The isolated cells were cultured in a suitable medium (e.g., RPMI-1640) supplemented with serum.

-

Stimulation of Proliferation: T-cell proliferation was induced by adding a mitogen, such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A), or through stimulation with specific antigens or antibodies (e.g., anti-CD3 and anti-CD28).

-

Treatment with Rapamycin: Various concentrations of rapamycin were added to the cell cultures at the time of stimulation.

-

Measurement of Proliferation: After a period of incubation (typically 48-72 hours), cell proliferation was measured. A common method in the early studies was the incorporation of radiolabeled thymidine (B127349) ([³H]-thymidine) into the DNA of dividing cells. The amount of incorporated radioactivity was proportional to the rate of cell proliferation.[15][16]

-

Data Analysis: The results were expressed as the concentration of rapamycin required to inhibit T-cell proliferation by 50% (IC50).

The mTOR Signaling Pathway: The Molecular Target of Rapamycin

The discovery of rapamycin's potent and specific biological activities spurred research into its mechanism of action. This led to the identification of its molecular target, a serine/threonine kinase named the "mechanistic Target of Rapamycin" (mTOR). Rapamycin, in complex with the intracellular protein FKBP12, binds to and inhibits the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism.

Caption: Simplified mTOR signaling pathway and the mechanism of rapamycin action.

Logical Workflow of Rapamycin Discovery

The discovery of rapamycin followed a logical, albeit serendipitous, progression from soil sample to purified, characterized molecule.

Caption: The experimental workflow from soil sample to clinical development of rapamycin.

The discovery of rapamycin is a compelling narrative of how basic research, driven by curiosity, can lead to groundbreaking medical advancements. From its humble origins in the soil of Easter Island, the journey of rapamycin has been paved with meticulous scientific investigation. The detailed experimental protocols for its isolation, purification, and characterization, along with the quantitative assessment of its biological activities, laid the foundation for its development as a crucial therapeutic agent. The subsequent elucidation of the mTOR signaling pathway has not only explained rapamycin's mechanism of action but has also opened up new avenues of research in cancer, aging, and a host of other diseases. This technical guide serves as a comprehensive resource for understanding the pivotal experiments that brought this remarkable molecule to light.

References

- 1. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapamycin (AY-22,989), a new antifungal antibiotic. I. Taxonomy of the producing streptomycete and isolation of the active principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapamycin (AY-22,989), a new antifungal antibiotic. II. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapamycin (AY-22,989), a new antifungal antibiotic. II. Fermentation, isolation and characterization.:II. FERMENTATION, ISOLATION AND CHARACTERIZATION | Semantic Scholar [semanticscholar.org]

- 5. spotify.localizer.co [spotify.localizer.co]

- 6. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jofamericanscience.org [jofamericanscience.org]

- 8. US3929992A - Rapamycin and process of preparation - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. RAPAMYCIN (AY-22, 989), A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 11. scialert.net [scialert.net]

- 12. Rapamycin and Less Immunosuppressive Analogs Are Toxic to Candida albicans and Cryptococcus neoformans via FKBP12-Dependent Inhibition of TOR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Rapamycin (AY-22,989), a new antifungal antibiotic. III. In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of T and B lymphocyte proliferation by rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of T and B lymphocyte proliferation by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Sirolimus on the mTORC1 Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirolimus, also known as rapamycin (B549165), is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cellular growth, proliferation, and metabolism. Sirolimus exerts its effects primarily through the allosteric inhibition of mTOR Complex 1 (mTORC1). This technical guide provides a comprehensive overview of the molecular mechanism of sirolimus action on mTORC1, including its binding kinetics, the structural basis of inhibition, and its impact on downstream signaling pathways. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.

The Molecular Mechanism of Sirolimus-Mediated mTORC1 Inhibition

Sirolimus's mechanism of action is a multi-step process that involves the formation of a ternary complex, leading to the allosteric inhibition of mTORC1.[1][2]

1.1. Formation of the Sirolimus-FKBP12 Complex: Upon entering the cell, sirolimus, a macrolide lactone, binds with high affinity to the ubiquitously expressed 12 kDa immunophilin, FK506-binding protein 12 (FKBP12).[3][4] This initial binding event is a prerequisite for mTOR inhibition. The affinity of sirolimus for FKBP12 is in the subnanomolar range, indicating a very tight and specific interaction.[3]

1.2. Ternary Complex Formation with mTORC1: The sirolimus-FKBP12 complex acts as a molecular adapter, creating a composite surface that is recognized by the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein within the mTORC1 complex.[1][3] This interaction leads to the formation of a stable ternary complex: FKBP12-sirolimus-mTORC1.[3] It is this ternary complex, not sirolimus alone or the sirolimus-FKBP12 binary complex, that is responsible for the inhibition of mTORC1 kinase activity.[3] The formation of this complex is a cooperative process, with the affinity of the sirolimus-FKBP12 complex for the FRB domain being significantly higher than that of sirolimus for the FRB domain alone.[3]

1.3. Allosteric Inhibition of mTORC1 Kinase Activity: The binding of the sirolimus-FKBP12 complex to the FRB domain of mTOR does not directly inhibit the catalytic kinase domain. Instead, it acts as an allosteric inhibitor.[1] This binding event is thought to induce a conformational change in the mTORC1 complex that prevents the association of raptor, a key scaffolding component of mTORC1, with mTOR.[5] This disruption hinders the access of mTORC1 substrates to the kinase active site, thereby blocking their phosphorylation.[1]

1.4. Specificity for mTORC1: Sirolimus exhibits a high degree of specificity for mTORC1 over mTOR Complex 2 (mTORC2).[1] mTORC2 is considered relatively resistant to acute inhibition by sirolimus.[1] This specificity is attributed to the accessibility of the FRB domain in mTORC1. In mTORC2, the FRB domain is thought to be masked by the rictor component, preventing the binding of the sirolimus-FKBP12 complex.[6] However, prolonged exposure to sirolimus may indirectly affect mTORC2 assembly and function in some cell types.[1]

Quantitative Data on Sirolimus Interactions

The binding affinities and inhibitory concentrations of sirolimus have been characterized using various biophysical and cellular assays.

| Parameter | Interacting Molecules | Value | Method |

| Kd | Sirolimus - FKBP12 | 0.2 nM | Isothermal Titration Calorimetry (ITC) |

| Ki | Sirolimus - FKBP12 | ~1.7 nM | Peptidyl-prolyl cis-trans isomerization assay |

| IC50 | Sirolimus - FKBP12 | Subnanomolar | Not Specified |

| Kd | Sirolimus - FRB domain | 26 µM | Fluorescence Polarization |

| Kd | Sirolimus-FKBP12 - FRB domain | 12 nM | Fluorescence Polarization |

| IC50 | Sirolimus (mTORC1 inhibition) | ~0.1 nM | HEK293 cells |

| IC50 | Sirolimus (Cell Proliferation) | 3.0 nM | 8226 Multiple Myeloma cells |

| IC50 | Sirolimus (Cell Proliferation) | 0.2 nM | OPM-2 Multiple Myeloma cells |

Note: IC50 values can vary depending on the cell line, experimental conditions, and the specific endpoint measured.

Signaling Pathways and Experimental Workflows

Sirolimus-mTORC1 Signaling Pathway

The following diagram illustrates the mechanism of sirolimus action on the mTORC1 signaling pathway.

Experimental Workflow: Western Blot for mTORC1 Activity

This diagram outlines the key steps for assessing mTORC1 activity by measuring the phosphorylation of its downstream targets.

Experimental Workflow: In Vitro mTORC1 Kinase Assay

This diagram illustrates the process of directly measuring mTORC1 kinase activity.

Detailed Experimental Protocols

Western Blot Analysis of mTORC1 Signaling

This protocol details the steps to assess the phosphorylation status of mTORC1 downstream targets.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control like GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with various concentrations of sirolimus for the desired time. Include a vehicle-treated control.[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95-100°C for 5 minutes.[2]

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.[2]

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.[2]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[8]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Washing: Repeat the washing step.[7]

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.[7]

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to total protein levels and the loading control.[7]

In Vitro mTORC1 Kinase Assay

This protocol allows for the direct measurement of mTORC1 enzymatic activity.

Materials:

-

mTOR lysis buffer with protease inhibitors and 0.3% CHAPS

-

Anti-Raptor antibody

-

Protein A/G agarose (B213101) beads

-

mTOR kinase assay buffer

-

Recombinant GST-4E-BP1 substrate

-

Purified FKBP12

-

Sirolimus

-

ATP

Procedure:

-

Cell Lysis and Immunoprecipitation: Lyse cells stimulated to activate mTORC1 (e.g., with insulin).[9] Incubate the lysate with an anti-Raptor antibody, followed by protein A/G agarose beads to immunoprecipitate the mTORC1 complex.[10]

-

Prepare Sirolimus-FKBP12 Complex: Incubate purified FKBP12 with sirolimus to form the inhibitory complex.[11]

-

Kinase Reaction Setup: Wash the immunoprecipitated mTORC1 beads. Resuspend the beads in kinase assay buffer and add the pre-formed sirolimus-FKBP12 complex at various concentrations.[9]

-

Initiate Kinase Reaction: Add the recombinant GST-4E-BP1 substrate and ATP to start the reaction.[9]

-

Incubation: Incubate at 30°C for 30-60 minutes with agitation.[9]

-

Stop Reaction and Analyze: Stop the reaction by adding Laemmli sample buffer. Analyze the phosphorylation of GST-4E-BP1 by SDS-PAGE and Western blotting using a phospho-specific antibody.[9]

Isothermal Titration Calorimetry (ITC) for Sirolimus-FKBP12 Binding

ITC directly measures the heat changes upon binding to determine thermodynamic parameters.[1]

Procedure:

-

Sample Preparation: Prepare purified FKBP12 protein in a buffer. Prepare a concentrated solution of sirolimus in the identical buffer. Degas both solutions.[1]

-

ITC Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the FKBP12 solution into the sample cell and the sirolimus solution into the injection syringe.[1]

-

Titration: Perform a series of small, sequential injections of the sirolimus solution into the FKBP12 solution, recording the heat change after each injection.[1]

-

Data Analysis: Integrate the raw data to determine the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of sirolimus to FKBP12. Fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[1]

Conclusion

Sirolimus employs a sophisticated mechanism of allosteric inhibition that is highly specific for the mTORC1 complex. Its action is contingent on the formation of a high-affinity complex with FKBP12, which then acts as the inhibitory entity by binding to the FRB domain of mTOR. This detailed understanding of its mechanism, supported by quantitative biophysical and cellular data, is crucial for the rational design of next-generation mTOR inhibitors and for the effective application of sirolimus in therapeutic contexts. The provided experimental protocols serve as a foundation for researchers to further investigate the nuances of mTOR signaling and its modulation by small molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. en.bio-protocol.org [en.bio-protocol.org]

The Cornerstone of a Dual-Edged Sword: Foundational Studies on Rapamycin as an Antifungal Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially discovered for its potent antifungal properties, rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus, has since carved a significant niche in clinical practice as an immunosuppressant and anti-proliferative agent. However, its foundational role as a fungistatic and, in some cases, fungicidal compound continues to be a subject of intense research, offering valuable insights into fundamental fungal biology and potential avenues for novel antifungal therapies. This technical guide delves into the core foundational studies that established rapamycin as an antifungal agent, detailing its mechanism of action, the key signaling pathways it targets, and the seminal experimental methodologies used to elucidate its effects.

Mechanism of Action: The FKBP12-Rapamycin-TOR Ternary Complex

The antifungal activity of rapamycin is not a result of direct interaction with fungal cell wall or membrane components. Instead, it employs a sophisticated intracellular mechanism, forming a ternary complex with the highly conserved peptidyl-prolyl isomerase FKBP12 and the Target of Rapamycin (TOR) kinase. This complex formation is the cornerstone of its biological activity.

Rapamycin enters the fungal cell and binds to its intracellular receptor, FKBP12. This rapamycin-FKBP12 complex then acts as a molecular "glue," binding to the FRB (FKBP12-Rapamycin Binding) domain of the TOR kinase, specifically the TORC1 complex (Target of Rapamycin Complex 1). This binding event allosterically inhibits the kinase activity of TORC1, a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. The inhibition of TORC1 signaling leads to a cascade of downstream effects, ultimately resulting in the arrest of fungal growth.[1][2][3][4][5][6]

Quantitative Antifungal Activity of Rapamycin

The in vitro antifungal activity of rapamycin has been quantified against a range of pathogenic and model fungi. The Minimum Inhibitory Concentration (MIC) is a key metric used to assess this activity, representing the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of rapamycin against several important fungal species as reported in foundational studies.

| Fungal Species | Rapamycin MIC (µg/mL) | Noteworthy Observations | Reference |

| Candida albicans | 0.00195 - 0.5 | Activity can be significantly enhanced in the presence of peptide-like compounds.[4][7] MIC can be medium-dependent.[7] | [4][7] |

| Cryptococcus neoformans | 2.5 µM (~2.29 µg/mL) | Rapamycin treatment leads to reduced cell viability, decreased capsule size, and altered enzyme activity.[8] | [5][6][8] |

| Aspergillus fumigatus | 0.096 (at 24h) | Activity was observed to diminish at 48 hours in one study.[9] | [9] |

| Saccharomyces cerevisiae | Varies | Used extensively as a model organism to study the mechanism of action. | [3] |

| Mucor circinelloides | >100 | Despite high MIC, in vivo efficacy was demonstrated in a Galleria mellonella model.[10][11] | [10][11] |

| Fusarium oxysporum | Active in liquid medium | Rapamycin and its derivatives showed significant activity. | [3] |

Key Experimental Protocols

The foundational understanding of rapamycin's antifungal action was built upon a series of key experimental methodologies. Below are detailed protocols for two of the most critical assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

-

96-well microtiter plates

-

Fungal isolate of interest

-

Appropriate liquid growth medium (e.g., RPMI 1640, YPD Broth)

-

Rapamycin stock solution (in a suitable solvent like DMSO)

-

Sterile pipette and tips

-

Spectrophotometer or plate reader (optional, for quantitative measurement)

-

Incubator

Procedure:

-

Prepare Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar (B569324) medium.

-

Prepare a suspension of fungal cells or spores in sterile saline or growth medium.

-

Adjust the concentration of the suspension to a standardized density (e.g., 0.5 McFarland standard, or by cell counting to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells).

-

-

Prepare Rapamycin Dilutions:

-

Perform serial twofold dilutions of the rapamycin stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected susceptibility.

-

-

Inoculate the Plate:

-

Add 100 µL of the standardized fungal inoculum to each well containing the rapamycin dilutions. This will bring the final volume in each well to 200 µL and halve the drug concentration.

-

Include a positive control well (fungal inoculum without rapamycin) and a negative control well (medium only).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 30°C or 35°C) for a specified period (typically 24 to 48 hours), depending on the growth rate of the fungus.

-

-

Determine MIC:

-

The MIC is determined as the lowest concentration of rapamycin at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC endpoint is often defined as the concentration that causes a significant reduction (e.g., 50% or 90%) in growth compared to the positive control.[12]

-

Yeast Two-Hybrid (Y2H) Screen to Identify Protein-Protein Interactions

The yeast two-hybrid system was instrumental in confirming the interaction between the FKBP12-rapamycin complex and the FRB domain of TOR.[5][6][11]

Principle:

This technique relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). The "bait" protein (e.g., the FRB domain of TOR) is fused to the BD, and the "prey" protein (e.g., FKBP12) is fused to the AD. If the bait and prey interact in the presence of rapamycin, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, lacZ).

Materials:

-

Saccharomyces cerevisiae strain engineered for Y2H screening (e.g., containing reporter genes under the control of a specific upstream activating sequence).

-

"Bait" plasmid expressing the BD-FRB fusion protein.

-

"Prey" plasmid expressing the AD-FKBP12 fusion protein.

-

Rapamycin.

-

Appropriate yeast transformation reagents and selective media.

Procedure:

-

Plasmid Construction:

-

Clone the cDNA encoding the FRB domain of TOR into the bait plasmid.

-

Clone the cDNA encoding FKBP12 into the prey plasmid.

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into the appropriate yeast reporter strain using a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).

-

-

Selection and Interaction Assay:

-

Plate the transformed yeast cells onto a selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.

-

To test for the interaction, replica-plate the colonies onto a more stringent selective medium (e.g., lacking histidine) and containing a specific concentration of rapamycin.

-

Also, plate on a similar medium lacking rapamycin as a negative control.

-

-

Analysis of Results:

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the complex signaling pathways and experimental procedures involved in studying rapamycin's antifungal effects.

Fungal TORC1 Signaling Pathway

The following diagram illustrates the central role of TORC1 in fungal cell growth and how rapamycin inhibits this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal activities of rapamycin and its derivatives, prolylrapamycin, 32-desmethylrapamycin, and 32-desmethoxyrapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyper-Synergistic Antifungal Activity of Rapamycin and Peptide-Like Compounds against Candida albicans Orthogonally via Tor1 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapamycin antifungal action is mediated via conserved complexes with FKBP12 and TOR kinase homologs in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapamycin Antifungal Action Is Mediated via Conserved Complexes with FKBP12 and TOR Kinase Homologs in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of rapamycin on Cryptococcus neoformans: cellular organization, biophysics and virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Interactions between Antifungals and Immunosuppressants against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapamycin exerts antifungal activity in vitro and in vivo against Mucor circinelloides via FKBP12-dependent inhibition of Tor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 14. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 15. Principle and Protocol of Yeast Two-hybrid System - Creative BioMart [creativebiomart.net]

- 16. youtube.com [youtube.com]

- 17. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

The Dawn of Immunosuppression: A Technical Guide to the Early Research of Sirolimus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research that established sirolimus (formerly known as rapamycin) as a potent immunosuppressive agent. We will explore the core mechanisms of action, detail the key experimental protocols that unveiled its properties, and present the early quantitative data that laid the groundwork for its clinical application in organ transplantation and beyond.

Mechanism of Action: Unraveling the Inhibition of the mTOR Signaling Pathway

Early investigations into the immunosuppressive effects of sirolimus pinpointed its unique mechanism of action: the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase.[1][2] Sirolimus's action is not direct; it first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1][2] This sirolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1]

The inhibition of mTORC1 disrupts downstream signaling pathways essential for cell growth, proliferation, and metabolism. A primary consequence is the dephosphorylation and inactivation of two key substrates:

-

Ribosomal protein S6 kinase (p70S6K): Its inactivation halts the translation of mRNAs that encode ribosomal proteins and elongation factors, thereby arresting protein synthesis required for cell growth.

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): In its active, hypophosphorylated state, 4E-BP1 binds to the translation initiation factor eIF4E, preventing the formation of the translation initiation complex. This further contributes to the suppression of protein synthesis.

This blockade of protein synthesis and cell cycle progression is the molecular basis for sirolimus's potent anti-proliferative effects on immune cells.

Core Experimental Protocols

The immunosuppressive properties of sirolimus were elucidated through a series of key in vitro and in vivo experiments. Below are detailed methodologies representative of this early research.

T-Cell Proliferation Assay

This assay was fundamental in demonstrating the potent anti-proliferative effect of sirolimus on T lymphocytes.

Objective: To quantify the dose-dependent inhibition of mitogen-stimulated T-cell proliferation by sirolimus.

Methodology:

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Adjust the cell concentration to 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom microtiter plate.

-

Prepare serial dilutions of sirolimus in complete RPMI-1640 medium. Add 50 µL of the sirolimus dilutions to the appropriate wells to achieve final concentrations typically ranging from 0.01 to 100 ng/mL. Include a vehicle control (e.g., DMSO).

-

Add 50 µL of a T-cell mitogen, such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or anti-CD3 antibody, to stimulate proliferation. Include unstimulated control wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Measurement of Proliferation ([³H]-Thymidine Incorporation):

-

Eighteen hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.

-

At the 72-hour time point, harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.

-

Mixed Lymphocyte Reaction (MLR)

The MLR assay was crucial for assessing sirolimus's ability to suppress T-cell responses to allogeneic antigens, mimicking the scenario of organ transplantation.

Objective: To evaluate the inhibitory effect of sirolimus on the proliferation of T cells in response to allogeneic lymphocytes.

Methodology:

-

Cell Preparation:

-

Isolate PBMCs from two genetically distinct healthy donors (Donor A and Donor B) as described above.

-

The "stimulator" cells (e.g., from Donor B) are rendered non-proliferative by treatment with mitomycin C (50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 3000 rads). This ensures a one-way reaction where only the "responder" cells proliferate.

-

Wash the stimulator cells extensively to remove any residual mitomycin C.

-

Resuspend both responder (Donor A) and stimulator (Donor B) cells in complete RPMI-1640 medium.

-

-

Assay Setup:

-

Plate 1 x 10^5 responder cells (100 µL) into each well of a 96-well round-bottom microtiter plate.

-

Add 1 x 10^5 stimulator cells (50 µL) to each well.

-

Add 50 µL of sirolimus dilutions to achieve the desired final concentrations. Include a vehicle control.

-

-

Incubation:

-

Incubate the plates for 5 to 6 days at 37°C in a humidified atmosphere with 5% CO2.

-

-

Measurement of Proliferation:

-

Measure proliferation using [³H]-thymidine incorporation as described in the T-cell proliferation assay protocol, with the radiolabel being added during the last 18 hours of incubation.

-

Quantitative Data from Early Research

The following tables summarize key quantitative findings from early preclinical studies on sirolimus.

Table 1: In Vitro Immunosuppressive Activity of Sirolimus

| Assay | Cell Type | Stimulant | IC50 (ng/mL) | Reference |

| T-Cell Proliferation | Human PBMCs | Phytohemagglutinin (PHA) | ~0.1-1.0 | [3] |

| T-Cell Proliferation | Human PBMCs | Alloantigen (MLR) | ~0.1-1.0 | [3] |

| B-Cell Proliferation | Human B-Cells | Anti-IgM + anti-CD40 + IL-21 | ~2.0-6.0 | [3][4] |

Table 2: In Vivo Efficacy of Sirolimus in a Rat Cardiac Allograft Model [5]

| Treatment Group | Dose (mg/kg/day) | Mean Survival Time (days) |

| Untreated Control | - | 6.3 ± 0.5 |

| Sirolimus | 0.08 | 34.4 ± 12.1 |

| Sirolimus | 0.8 | 74.1 ± 20.2 |

Data from a 14-day continuous intravenous infusion via osmotic pump.

Conclusion

The early research into the immunosuppressive properties of sirolimus was characterized by a systematic approach that combined in vitro cellular assays with in vivo models of organ transplantation. These foundational studies definitively established sirolimus as a potent inhibitor of lymphocyte proliferation, elucidated its novel mechanism of action through the mTOR pathway, and provided the crucial quantitative data necessary to propel it into clinical development. The methodologies and findings detailed in this guide represent the cornerstone of our understanding of this important immunosuppressive drug.

References

- 1. revvity.com [revvity.com]

- 2. researchgate.net [researchgate.net]

- 3. Differential Effects of Tacrolimus versus Sirolimus on the Proliferation, Activation and Differentiation of Human B Cells | PLOS One [journals.plos.org]

- 4. Differential Effects of Tacrolimus versus Sirolimus on the Proliferation, Activation and Differentiation of Human B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Blueprint of a Cellular Checkpoint: A Technical Guide to the Rapamycin-FKBP12 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin (B549165), a macrolide natural product, has profound immunosuppressive and antiproliferative properties, positioning it as a cornerstone therapeutic in organ transplantation and oncology. Its mechanism of action is a paradigm of targeted therapy, initiated by its high-affinity interaction with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This initial binding event is not the terminus of its activity but rather the genesis of a gain-of-function complex that allosterically inhibits the master metabolic regulator, the mechanistic Target of Rapamycin (mTOR). This technical guide provides an in-depth exploration of the molecular pathway of the rapamycin-FKBP12 interaction, from the formation of the initial complex to the downstream cellular consequences of mTOR inhibition. We present a comprehensive summary of the quantitative binding data, detailed experimental protocols for studying this pathway, and visual representations of the key signaling cascades and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Core Interaction: Rapamycin and FKBP12

Rapamycin's journey into the cell culminates in a specific and high-affinity binding event with FKBP12, a ubiquitously expressed 12 kDa protein.[1] This interaction is a prerequisite for its biological activity. The rapamycin-FKBP12 complex then acts as a molecular bridge, presenting a composite surface that is recognized by the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[2] This ternary complex formation, FKBP12-rapamycin-mTOR, is the pivotal event that leads to the allosteric inhibition of mTOR Complex 1 (mTORC1).[3]

Quantitative Binding Affinities

The precise quantification of the binding affinities between rapamycin, FKBP12, and the FRB domain of mTOR is crucial for understanding the potency and specificity of this interaction. The following tables summarize key quantitative data from various biophysical studies.

| Interacting Molecules | Dissociation Constant (Kd) | Method |

| Rapamycin - FKBP12 | 0.2 nM | Isothermal Titration Calorimetry (ITC) |

| Rapamycin - FRB domain | 26 µM | Fluorescence Polarization |

| Rapamycin-FKBP12 - FRB domain | 12 nM | Fluorescence Polarization |

Table 1: Dissociation Constants of Rapamycin Interactions. This table highlights the dramatic increase in affinity for the FRB domain when rapamycin is in complex with FKBP12, demonstrating the cooperative nature of the ternary complex formation.

| Compound | Target | IC50 | Cell Line/Assay Condition |

| Rapamycin | mTOR | ~0.1 nM | HEK293 cells |

| Rapamycin | p70S6K phosphorylation | 0.5 nM | MCF7 breast cancer cells |

| Rapamycin | Cell Proliferation | 20 nM | MCF7 breast cancer cells |

| Everolimus | mTOR (FKBP12-dependent) | 1.6-2.4 nM | Cell-free assay |

Table 2: Half-maximal Inhibitory Concentrations (IC50) of Rapamycin and its Analogue. This table provides a comparative view of the inhibitory potency of rapamycin on its direct target and downstream cellular processes.

The Downstream Cascade: Inhibition of mTORC1 Signaling

The formation of the FKBP12-rapamycin-mTOR ternary complex sterically hinders the access of mTORC1 substrates to the kinase active site, leading to the inhibition of its catalytic activity.[4] mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Its inhibition by the rapamycin-FKBP12 complex leads to a cascade of downstream effects, primarily through the dephosphorylation of two key substrates: p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5]

The inhibition of p70S6K leads to a reduction in protein synthesis, particularly of ribosomal proteins and elongation factors.[6] The dephosphorylation of 4E-BP1 allows it to bind to and sequester the translation initiation factor eIF4E, further inhibiting cap-dependent translation.[5] The cumulative effect of these actions is a halt in cell cycle progression at the G1/S transition, leading to cell cycle arrest.[1]

Experimental Protocols

A thorough understanding of the rapamycin-FKBP12-mTOR pathway necessitates the use of a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for key experiments cited in the study of this interaction.

In Vitro mTORC1 Kinase Assay

This assay measures the kinase activity of immunoprecipitated mTORC1.[6]

Materials:

-

HEK293E cells

-

Myc-tagged mTOR and HA-tagged Raptor constructs

-

Transfection reagent (e.g., calcium phosphate)

-

Cell lysis buffer

-

Anti-myc or anti-HA antibodies

-

Protein A/G agarose (B213101) beads

-

3x mTOR kinase assay buffer

-

Rheb-GTP

-

FKBP12/rapamycin complex

-

mTOR assay start buffer (supplemented with ATP)

-

Purified GST-4E-BP1 (substrate)

-

4x SDS-PAGE sample buffer

-

Western blotting reagents

Procedure:

-

Co-transfect HEK293E cells with Myc-mTOR and HA-Raptor constructs.

-

Harvest cells 36 hours post-transfection.

-

Lyse cells and immunoprecipitate mTORC1 using anti-myc or anti-HA antibodies coupled to protein A/G agarose beads.

-

Wash the immunoprecipitates extensively.

-

Resuspend the mTORC1 immunoprecipitates in 3x mTOR kinase assay buffer.

-

Add Rheb-GTP to activate mTORC1 and/or the FKBP12/rapamycin complex to inhibit it. Incubate for 20 minutes on ice.

-

Initiate the kinase reaction by adding mTOR assay start buffer containing ATP and the GST-4E-BP1 substrate.

-

Incubate at 30°C for 30-60 minutes with shaking.

-

Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling.

-

Analyze the phosphorylation of GST-4E-BP1 by Western blotting using a phospho-specific antibody.

Co-Immunoprecipitation (Co-IP) of mTORC1 Complex

This technique is used to isolate and identify proteins that interact with a target protein, in this case, components of the mTORC1 complex.[7]

Materials:

-

Cell lysate

-

Antibody specific to a component of mTORC1 (e.g., anti-Raptor)

-

Protein A/G agarose or magnetic beads

-

IP lysis buffer (e.g., RIPA buffer)

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Prepare cell lysate from cells of interest.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complex.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with IP lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting to detect the presence of mTORC1 components.

Western Blotting for Phosphorylated p70S6K and 4E-BP1

This method is used to detect the phosphorylation status of mTORC1 downstream targets.

Materials:

-

Protein samples from treated and untreated cells

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein antibodies for p70S6K and 4E-BP1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Separate protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cells treated with rapamycin or vehicle control

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at 4°C for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a solution containing RNase A to degrade RNA and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Use appropriate software to analyze the data and quantify the percentage of cells in each phase of the cell cycle.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the real-time binding kinetics of molecular interactions.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified FKBP12 protein (ligand)

-

Rapamycin solution (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Procedure:

-

Immobilize the FKBP12 ligand onto the sensor chip surface using amine coupling chemistry.

-

Inject a series of rapamycin concentrations over the immobilized FKBP12 surface and a reference surface.

-

Monitor the change in the SPR signal (in Resonance Units, RU) in real-time to obtain sensorgrams showing the association and dissociation phases.

-

Regenerate the sensor surface between each rapamycin injection using a regeneration solution.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified FKBP12 protein

-

Rapamycin solution

-

Matched buffer for both protein and ligand

Procedure:

-

Load the purified FKBP12 protein into the sample cell of the calorimeter.

-

Load the rapamycin solution into the injection syringe.

-

Perform a series of small, sequential injections of the rapamycin solution into the FKBP12 solution.

-

Measure the heat released or absorbed after each injection.

-

Integrate the raw data to obtain a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the reactants.

-

Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.

Conclusion

The interaction between rapamycin and FKBP12, leading to the allosteric inhibition of mTORC1, represents a highly specific and potent mechanism of therapeutic intervention. The detailed understanding of this molecular pathway, supported by robust quantitative data and well-defined experimental protocols, is paramount for the rational design of novel therapeutics targeting this critical cellular checkpoint. The methodologies and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore and exploit the therapeutic potential of modulating the mTOR signaling network. The continued investigation into the nuances of this interaction will undoubtedly pave the way for the development of next-generation inhibitors with improved efficacy and safety profiles for a range of human diseases.

References

- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. benchchem.com [benchchem.com]

Initial Investigations into Sirolimus and Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirolimus, also known as rapamycin (B549165), is a macrolide compound renowned for its potent immunosuppressive and antiproliferative properties. A primary mechanism underlying its therapeutic efficacy is the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that governs cell growth, proliferation, and metabolism.[1] This technical guide delves into the initial investigations of sirolimus's impact on cell cycle progression, providing a comprehensive overview of its mechanism of action, detailed experimental protocols for its study, and quantitative data from seminal research. The focus is on the canonical mTOR signaling pathway and its downstream effects on key cell cycle regulators, culminating in the characteristic G1 phase cell cycle arrest.[2][3]

Mechanism of Action: Sirolimus and the mTOR Signaling Pathway

Sirolimus exerts its cellular effects by forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[3] This sirolimus-FKBP12 complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1), a central regulator of cell growth and proliferation.[3]

The inhibition of mTORC1 by the sirolimus-FKBP12 complex disrupts downstream signaling cascades essential for cell cycle progression. Key among these are the pathways involving the S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] The disruption of these pathways ultimately leads to a halt in the G1 phase of the cell cycle, preventing cells from entering the S phase, where DNA replication occurs.[3][4]

Quantitative Data Presentation

The following tables summarize the quantitative effects of sirolimus on cell cycle distribution and the expression of key regulatory proteins.

Table 1: Dose-Dependent Effect of Sirolimus on Cell Cycle Distribution in TCam-2 Seminoma Cells (48h Treatment)

| Sirolimus Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |

| 1 | 60.1 ± 3.5 | 25.8 ± 2.1 | 14.1 ± 1.7 |

| 10 | 68.4 ± 4.2 | 19.7 ± 1.9 | 11.9 ± 1.5 |

| 100 | 75.3 ± 4.8 | 14.2 ± 1.6 | 10.5 ± 1.3 |

| 1000 | 76.1 ± 5.0 | 13.8 ± 1.5 | 10.1 ± 1.2 |

Data adapted from a study on TCam-2 cells, illustrating a dose-dependent increase in the G0/G1 population with a corresponding decrease in the S and G2/M populations.[5]

Table 2: Time-Course Effect of Sirolimus (100 nM) on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells

| Treatment Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 58.2 ± 2.9 | 28.7 ± 2.1 | 13.1 ± 1.5 |

| 24 | 69.5 ± 3.4 | 18.9 ± 1.8 | 11.6 ± 1.3 |

| 48 | 74.8 ± 3.9 | 14.1 ± 1.6 | 11.1 ± 1.2 |

| 72 | 78.3 ± 4.1 | 11.5 ± 1.4 | 10.2 ± 1.1 |

Representative data compiled from studies on MDA-MB-231 cells, showing a time-dependent accumulation of cells in the G1 phase.[2][4]

Table 3: Effect of Sirolimus on Cyclin D1 and p27Kip1 Protein Levels

| Treatment | Cell Line | Cyclin D1 Protein Level (Fold Change vs. Control) | p27Kip1 Protein Level (Fold Change vs. Control) |

| Sirolimus (100 nM, 48h) | MCF-7 | ~0.45 | ~1.6 |

| Sirolimus (100 nM, 48h) | Jurkat | ~0.38 | ~1.8 |

Illustrative data synthesized from multiple studies indicating a decrease in the pro-proliferative protein Cyclin D1 and an increase in the cell cycle inhibitor p27Kip1.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of sirolimus's effects on cell cycle progression are provided below.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the DNA content of cells to determine their distribution across the different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of sirolimus or vehicle control for the specified duration.

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and neutralize with complete medium.

-

Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 106 cells/mL. Incubate the cells on ice for at least 30 minutes for fixation. Fixed cells can be stored at -20°C for several weeks.

-

Staining: Pellet the fixed cells by centrifugation and wash once with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically excited by a 488 nm laser and the emission is collected at around 610 nm.

-

Data Analysis: Use appropriate software to model the cell cycle distribution from the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cyclin D1 and p27Kip1

This protocol describes the detection and relative quantification of key cell cycle regulatory proteins.

Materials:

-

RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer Buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-Cyclin D1, anti-p27Kip1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Clarify the lysate by centrifugation and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix a defined amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against Cyclin D1, p27Kip1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize the levels of the target proteins to the loading control.

Signaling Pathways and Logical Relationships

The interplay between sirolimus, the mTOR pathway, and the cell cycle machinery involves a cascade of regulatory events.

Conclusion

The initial investigations into sirolimus have firmly established its role as a potent inhibitor of cell cycle progression, primarily through the targeted inhibition of the mTORC1 signaling pathway. The resulting G1 phase arrest is a consequence of reduced protein synthesis and the modulation of key cell cycle regulators, including the downregulation of Cyclin D1 and the upregulation of p27Kip1. The experimental protocols detailed herein provide a robust framework for the continued investigation of sirolimus and other mTOR inhibitors in the context of cell cycle research and drug development. The quantitative data presented underscore the dose- and time-dependent efficacy of sirolimus in inducing a cytostatic effect, a cornerstone of its therapeutic applications.

References

- 1. Rapamycin blocks cell cycle progression of activated T cells prior to events characteristic of the middle to late G1 phase of the cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Everolimus induces G1 cell cycle arrest through autophagy-mediated protein degradation of cyclin D1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Rapamycin from Streptomyces hygroscopicus: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery of rapamycin (B549165) from the soil bacterium Streptomyces hygroscopicus. It details the historical context of its finding on Easter Island, the key researchers and institutions involved, and the initial characterization of its potent antifungal and immunosuppressive properties. This document consolidates critical quantitative data into structured tables, outlines detailed experimental protocols from the original research, and presents visual diagrams of the core signaling pathway and experimental workflows to offer a thorough resource for researchers in pharmacology, microbiology, and drug development.

Introduction: A Serendipitous Finding from a Remote Island

The story of rapamycin is a testament to the serendipitous nature of scientific discovery. Originally identified for its antifungal properties, this macrocyclic lactone has evolved into a cornerstone of immunosuppressive therapy and a critical tool for dissecting cellular growth pathways. The journey began in 1964 with a Canadian medical expedition to the remote Easter Island (Rapa Nui) in the South Pacific.[1] A soil sample collected from the island would, years later, yield a molecule with profound implications for medicine.[1] This whitepaper delves into the technical details of this discovery, providing a granular look at the science that unveiled rapamycin.

The Discovery and Isolation of Rapamycin

The Easter Island Expedition and Sample Collection

In 1964, a Canadian medical expedition, which included microbiologist Georges Nógrády, traveled to Easter Island.[1] Nógrády collected numerous soil samples from the island's unique environment.[1] These samples were brought back to Canada and eventually shared with the pharmaceutical company Ayerst Pharmaceuticals (later part of Wyeth) in Montreal for screening for novel antimicrobial compounds.[1]

Identification of Streptomyces hygroscopicus as the Source

At Ayerst, a team of scientists led by Dr. Surendra N. Sehgal undertook the task of screening the soil samples.[2] Their work led to the isolation of a previously unknown strain of the bacterium Streptomyces hygroscopicus (strain NRRL 5491) that exhibited potent antifungal activity.[2][3] The active compound produced by this bacterium was subsequently named "rapamycin" in honor of the island of its origin, Rapa Nui.[3]

Initial Characterization: An Antifungal Agent

The initial focus of research on rapamycin was its significant in vitro activity against a range of fungi, most notably Candida albicans.[3] The original 1975 publication by Vézina, Kudelski, and Sehgal detailed its potent fungicidal properties.[3] The compound was also found to be active against the dermatophytes Microsporum gypseum and Trichophyton granulosum, although its instability in culture media over the prolonged incubation times required for these fungi made its apparent activity lower.[3] Importantly, rapamycin showed no activity against gram-positive or gram-negative bacteria.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies on rapamycin.

Table 1: In Vitro Antifungal Activity of Rapamycin

| Fungal Species | Number of Strains Tested | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Reference |

| Candida albicans | 10 | 0.02 - 0.2 | [3] |

Note: While activity against Microsporum gypseum and Trichophyton granulosum was observed, specific MIC values were not reported in the initial publication due to compound instability.[3]

Table 2: In Vivo Efficacy of Rapamycin against Systemic Candidosis in Mice

| Treatment | Route of Administration | PD₅₀ (mg/kg) | Reference |

| Rapamycin | Subcutaneous (s.c.) | 9.5 | [4] |

| Rapamycin | Oral (p.o.) | 11 | [4] |

| Amphotericin B | Not specified | <0.25 | [4] |

| Nystatin | Not specified | >4,000 units/kg | [4] |

PD₅₀: Protective Dose 50, the dose required to protect 50% of the animals from lethal infection.

Table 3: Early In Vitro Immunosuppressive Activity of Rapamycin

| Assay | Cell Type | Stimulant | IC₅₀ (nmol/L) | Reference |

| Ca-dependent T-cell Proliferation | Human T-cells | A23187 (Calcium ionophore) | < 1 | |

| Ca-dependent T-cell Proliferation | Human T-cells | Phytohemagglutinin (PHA) | < 1 | |

| Primary Mixed Lymphocyte Reaction (MLR) | Alloreactive T-cells | Irradiated stimulator cells | 0.1 |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Fermentation of Streptomyces hygroscopicus

The following is a summarized protocol for the fermentation of S. hygroscopicus to produce rapamycin, based on the 1975 publication by Sehgal et al.[2]

-

Inoculum Preparation: A vegetative inoculum is prepared by growing S. hygroscopicus in a suitable broth medium (e.g., soybean meal, glucose, and mineral salts) on a rotary shaker at 28°C for 48-72 hours.

-

Production Fermentation: The inoculum is transferred to a larger production fermentor containing a similar sterile medium.

-

Fermentation Conditions: The fermentation is carried out at 25-28°C with controlled aeration and agitation for 4-7 days.

-

Monitoring: The production of rapamycin is monitored throughout the fermentation process using a suitable bioassay, such as an agar (B569324) diffusion assay with Candida albicans as the test organism.

Isolation and Purification of Rapamycin

The following protocol for the isolation and purification of rapamycin is based on the methods described by Sehgal et al. (1975).[2]

-

Mycelial Extraction: The mycelium is separated from the fermentation broth by filtration or centrifugation. The rapamycin, being intracellular, is retained in the mycelium.

-

Solvent Extraction: The mycelial cake is extracted with an organic solvent such as methanol (B129727) or acetone.

-

Concentration: The solvent extract is concentrated under vacuum to yield a crude oily residue.

-

Silica (B1680970) Gel Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and applied to a silica gel column.

-

Elution: The column is eluted with a gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of rapamycin using techniques like thin-layer chromatography (TLC) and bioassay.

-

Crystallization: Fractions containing pure rapamycin are pooled, concentrated, and the rapamycin is crystallized from a suitable solvent system (e.g., diethyl ether). The resulting colorless crystals melt at approximately 183-185°C.[2]

Antifungal Susceptibility Testing (Broth Dilution Method)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of rapamycin against yeast, as would have been employed in the initial studies.

-

Medium Preparation: A suitable liquid medium (e.g., Sabouraud dextrose broth) is prepared and sterilized.

-

Drug Dilution Series: A serial two-fold dilution of rapamycin is prepared in the broth in a series of test tubes or a microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test fungus (e.g., Candida albicans) is prepared to a specific cell density (e.g., 10⁵ cells/mL).

-

Inoculation: Each tube or well containing the rapamycin dilution is inoculated with the fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.

-

Incubation: The tubes or plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of rapamycin that completely inhibits visible growth of the fungus.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2.

Experimental Workflow Diagram

Caption: Experimental workflow for the discovery of rapamycin.

Conclusion

The discovery of rapamycin is a landmark achievement in pharmaceutical research, originating from a soil sample from one of the most isolated places on Earth. The meticulous work of researchers at Ayerst Pharmaceuticals transformed a curious antifungal observation into the identification of a potent immunosuppressant that has had a lasting impact on medicine. This technical guide serves as a detailed resource for understanding the foundational science behind rapamycin's discovery, providing researchers with the data, protocols, and conceptual frameworks to appreciate and build upon this significant scientific legacy.

References

- 1. A treasure from a barren island: the discovery of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapamycin (AY-22,989), a new antifungal antibiotic. II. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapamycin (AY-22,989), a new antifungal antibiotic. I. Taxonomy of the producing streptomycete and isolation of the active principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]